molecular formula C19H19ClN2O2S2 B2887797 2-(5-chlorothiophen-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 921549-70-4

2-(5-chlorothiophen-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2887797
CAS No.: 921549-70-4
M. Wt: 406.94
InChI Key: XQANVXXCSWKETI-UHFFFAOYSA-N
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Description

The compound 2-(5-chlorothiophen-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide (molecular formula: C₁₉H₂₀ClN₃O₂S₂) features:

  • A 5-chlorothiophene ring (electron-withdrawing substituent enhancing electrophilic reactivity).
  • An oxolan-2-ylmethyl substituent (tetrahydrofuran-derived moiety improving solubility and metabolic stability).
  • An acetamide linker bridging the thiophene and benzothiazole groups, enabling structural flexibility and hydrogen bonding.

This hybrid structure combines pharmacophores known for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S2/c1-12-4-2-6-15-18(12)21-19(26-15)22(11-13-5-3-9-24-13)17(23)10-14-7-8-16(20)25-14/h2,4,6-8,13H,3,5,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQANVXXCSWKETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of thiophene to obtain 5-chlorothiophene. This intermediate is then subjected to a series of reactions to introduce the benzothiazole and oxolane groups. The final step usually involves the acylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

Compound Name Benzothiazole Substituent Acetamide Substituents Key Findings Reference
Target Compound 4-methyl 5-chlorothiophene, oxolan-2-ylmethyl Hypothesized dual-action (antimicrobial + CNS activity due to oxolan group) N/A
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate 4-chloro 3-methylphenyl Exhibits anticancer and antibacterial activity; crystal structure stabilized by hydrogen bonds .
N-(4-Phenyl-2-thiazolyl)acetamide None (thiazole core) Phenyl Synthesized via AlCl₃-mediated reactions; used as a ligand in coordination chemistry .

Analysis :

  • The absence of a benzothiazole in N-(4-Phenyl-2-thiazolyl)acetamide reduces aromatic stacking interactions but simplifies synthesis .

Role of the Oxolan-2-ylmethyl Group

Compound Name Oxolan Substituent Partner Groups Biological Relevance Reference
Target Compound Present 5-chlorothiophene, benzothiazole Likely enhances solubility and bioavailability N/A
2-(4-Methylphenyl)-N-{[(2S)-oxolan-2-yl]methyl}acetamide Present (S-configuration) 4-methylphenyl Stereospecific interactions observed in crystallography .
N-{[2-(Dimethylamino)-...]methyl}-2-methoxy-N-[(oxolan-2-yl)methyl]acetamide Present Methoxy, dimethylamino Tested in fragment-based screening for enzyme inhibition .

Analysis :

  • The oxolan group’s chirality (e.g., S-configuration in ) can influence target binding, but the target compound’s stereochemistry is unspecified.
  • Oxolan derivatives are frequently used in fragment-based drug discovery due to their balanced polarity .

Chlorothiophene vs. Other Heterocycles

Compound Name Heterocycle Key Modifications Activity Profile Reference
Target Compound 5-chlorothiophene Acetamide-linked to benzothiazole Potential kinase inhibition (hypothesized) N/A
2-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide 5-chlorothiophene-sulfonyl Sulfonyl group, 4-methoxybenzyl Higher molecular weight (359.9 g/mol); sulfonyl enhances electrophilicity .
2-[4-[(5-Chlorothiophen-2-yl)-methoxy]-phenyl]-N-(2-hydroxyethyl)-acetamide 5-chlorothiophene-methoxy Hydroxyethyl, methoxyphenyl Tested in crystallographic screening (325.8 g/mol) .

Analysis :

  • The sulfonyl group in increases polarity but may reduce blood-brain barrier penetration compared to the target compound’s methylene bridge.

Analysis :

  • Carbodiimide-mediated coupling (e.g., EDC) is standard for acetamide synthesis, ensuring high yields .
  • The target compound’s N-alkylation (oxolan-2-ylmethyl) may require optimized stoichiometry to avoid diastereomer formation.

Biological Activity

The compound 2-(5-chlorothiophen-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene and Benzothiazole Moieties : The initial step includes the synthesis of the thiophene and benzothiazole cores through cyclization reactions involving appropriate halogenated precursors.
  • Amidation Reaction : The acetamide group is introduced via an amidation reaction, typically using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the amine and carboxylic acid derivatives.
  • Purification : The final product is purified through recrystallization or chromatography to ensure high purity levels.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit various enzymes and receptors due to the presence of the benzothiazole moiety, which is known for its ability to disrupt critical biological pathways. Molecular docking studies indicate that it binds effectively to active sites of target enzymes, leading to inhibition of their function .

Antimicrobial Activity

Research has demonstrated that derivatives containing similar structures exhibit significant antimicrobial properties. For instance, compounds with thiazole and thiophene rings have shown moderate to excellent antibacterial activity against a range of pathogens .

Table 1: Summary of Antimicrobial Activity

CompoundActivity LevelPathogen Targeted
Compound AModerateStaphylococcus aureus
Compound BExcellentEscherichia coli
Compound CLowPseudomonas aeruginosa

Anticancer Potential

In vitro studies have highlighted the anticancer potential of compounds related to this structure. For example, derivatives have exhibited cytotoxic effects against various cancer cell lines, including lung cancer (HCC827) and colorectal cancer (NCI-H358), with IC50 values indicating significant potency .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Compound DHCC8276.26
Compound ENCI-H3586.48

Case Studies

Several case studies have investigated the biological activities of compounds with similar structures:

  • Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and screened for antimicrobial activity. Most compounds exhibited moderate to excellent efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Assessment : In another study, a group of compounds including thiophene derivatives were evaluated for their anticancer properties in vitro, showing promising results against human cancer cell lines .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the thiophene or benzothiazole core via cyclization reactions.
  • Step 2: Introduction of the chlorothiophenyl group under controlled halogenation conditions (e.g., using POCl₃ or SOCl₂) .
  • Step 3: Acetamide coupling via nucleophilic substitution, often employing chloroacetyl chloride and triethylamine in solvents like DMF or dichloromethane .
  • Key Conditions: Temperature control (room temperature to reflux), solvent selection (polar aprotic solvents for nucleophilic steps), and stoichiometric ratios to minimize side products.
  • Monitoring: TLC with ethyl acetate/hexane mobile phases and NMR for intermediate validation .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
  • HPLC or TLC: Monitors purity (>95% purity threshold for biological assays) .

Q. How can researchers optimize reaction yields during synthesis?

  • Solvent Optimization: Use DMF for polar intermediates and dichloromethane for non-polar steps .
  • Catalyst Selection: Triethylamine or K₂CO₃ for deprotonation in coupling reactions .
  • Temperature Gradients: Gradual heating (e.g., 40–80°C) to suppress side reactions like over-halogenation .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization .

Q. What standard assays evaluate the compound’s biological activity?

  • Antimicrobial: Broth microdilution assays (MIC determination against S. aureus or E. coli) .
  • Anticancer: MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 or lipoxygenase inhibition) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the compound’s molecular structure?

  • Data Collection: High-resolution diffraction data (λ = 0.710–1.541 Å) from single crystals grown via slow evaporation .
  • Refinement: SHELXL for anisotropic displacement parameters, hydrogen bonding networks, and disorder modeling .
  • Validation: R-factor (<5%) and residual electron density maps to confirm atomic positions .

Q. How to resolve discrepancies between computational and experimental spectral data?

  • DFT Calculations: Compare computed (B3LYP/6-31G**) vs. experimental NMR/IR spectra to identify conformational mismatches .
  • Solvent Effects: Account for solvent polarity in simulations (e.g., DMSO-d₆ shifts in NMR) .
  • Tautomerism Analysis: Investigate alternative tautomeric forms using variable-temperature NMR .

Q. What strategies design SAR studies for derivatives of this compound?

  • Core Modifications: Vary substituents on the benzothiazole (e.g., –CF₃, –OCH₃) or oxolan groups .
  • Bioisosteric Replacement: Substitute thiophene with furan or oxadiazole to assess activity retention .
  • Pharmacophore Mapping: Align derivatives in 3D QSAR models to correlate substituent position with IC₅₀ values .

Q. What challenges arise in synthesizing enantiomerically pure forms?

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation .
  • Asymmetric Synthesis: Catalytic enantioselective alkylation with Evans’ oxazolidinones or Sharpless epoxidation .
  • Monitoring: Polarimetry or circular dichroism (CD) to confirm enantiomeric excess (>90%) .

Q. How to validate target engagement and mechanism of action in biological systems?

  • Pull-Down Assays: Immobilize the compound on agarose beads to isolate binding proteins .
  • Kinase Profiling: Screen against kinase panels (e.g., Eurofins) to identify off-target effects .
  • Gene Knockdown: CRISPR/Cas9 silencing of putative targets (e.g., PI3K) to confirm pathway involvement .

Q. What advanced methods differentiate polymorphic forms?

  • Thermal Analysis: DSC/TGA to identify melting points and stability ranges .
  • PXRD: Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database) .
  • Solid-State NMR: Distinguish hydrogen-bonding networks in amorphous vs. crystalline phases .

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